molecular formula C8H16O3 B3058614 tert-Butyl 3-hydroxybutanoate CAS No. 90435-23-7

tert-Butyl 3-hydroxybutanoate

Cat. No.: B3058614
CAS No.: 90435-23-7
M. Wt: 160.21 g/mol
InChI Key: PKPVFILAHLKSNJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxybutanoate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid with a sweet taste and an aromatic fruit aroma. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, fragrances, and other chemicals .

Scientific Research Applications

tert-Butyl 3-hydroxybutanoate has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is utilized in the study of metabolic pathways and enzyme mechanisms. In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. In industry, it is employed in the production of fragrances, pesticides, and plastic additives .

Safety and Hazards

Tert-Butyl 3-hydroxybutanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, hydrazine hydrate, and bromobutyric acid. Major products formed from these reactions include tert-butyl alcohol butyrate and this compound .

Comparison with Similar Compounds

tert-Butyl 3-hydroxybutanoate can be compared with other similar compounds such as tert-butyl 4-hydroxybutyrate and tert-butyl acetate. These compounds share similar structural features but differ in their reactivity and applications. For example, tert-butyl 4-hydroxybutyrate is used in the synthesis of different organic compounds, while tert-butyl acetate is commonly used as a solvent .

Properties

IUPAC Name

tert-butyl 3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVFILAHLKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338002
Record name tert-Butyl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90435-23-7
Record name tert-Butyl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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